Pyrazino[1,2-a][1,3]benzimidazol-8-amine, 1,2,3,4-tetrahydro-2-(2-phenylethyl)-
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Overview
Description
2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of tetrahydropyrazino[1,2-a][1,3]benzimidazole derivatives, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE typically involves multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular structures from simple starting materials. One common synthetic route involves the Ugi-four-component condensation reaction, which combines 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction is followed by intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and intramolecular cyclization can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, it may interact with neurotransmitter receptors in the brain, offering potential therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrazino[1,2-a]indole: Shares a similar core structure but lacks the phenethyl group, resulting in different biological activities.
Pyrazinamide: A well-known anti-tubercular agent with a different structural framework but similar applications in treating tuberculosis.
Benzimidazole Derivatives: A broad class of compounds with diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
Uniqueness
2-PHENETHYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-AMINE stands out due to its unique combination of the tetrahydropyrazino[1,2-a][1,3]benzimidazole core with a phenethyl group. This structural feature enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H20N4 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine |
InChI |
InChI=1S/C18H20N4/c19-15-6-7-17-16(12-15)20-18-13-21(10-11-22(17)18)9-8-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
InChI Key |
MWSBRLSPOGXIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)N)CN1CCC4=CC=CC=C4 |
Origin of Product |
United States |
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